2-Aminocyclohepta[b]pyrrole-3-carboxylic acid
Description
Properties
CAS No. |
90770-92-6 |
|---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-aminocyclohepta[b]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c11-9-8(10(13)14)6-4-2-1-3-5-7(6)12-9/h1-5H,(H2,11,12)(H,13,14) |
InChI Key |
GBCOBUVQXBTMIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=NC(=C2C(=O)O)N)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminocyclohepta[b]pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalytic amount of iron(III) chloride under mild conditions . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Aminocyclohepta[b]pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include iron(III) chloride, palladium on carbon, sodium borohydride, lithium aluminum hydride, alkyl halides, sulfonyl chlorides, and benzoyl chloride. Reaction conditions vary depending on the desired product but often involve mild temperatures and the use of catalytic amounts of reagents.
Major Products
Major products formed from the reactions of this compound include various substituted pyrroles, pyrrole carboxylates, and pyrrole derivatives with enhanced biological activity .
Scientific Research Applications
2-Aminocyclohepta[b]pyrrole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 2-Aminocyclohepta[b]pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|---|
| 2-Aminocyclohepta[b]pyrrole-3-carboxylic acid | Cycloheptane + pyrrole fusion | -NH₂ (C2), -COOH (C3) | C₁₀H₁₂N₂O₂ | 196.22 (calculated) | Amino, carboxylic acid |
| Pyrrole-3-carboxylic acid | Pyrrole | -COOH (C3) | C₅H₅NO₂ | 111.09 | Carboxylic acid |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | Pyrrolopyridine | -Br (C5), -COOH (C2) | C₈H₅BrN₂O₂ | 257.05 | Bromine, carboxylic acid |
| Patent compound (2023) | Pyrrole + isoquinoline | -Cl, morpholinyl, methyl | C₂₉H₂₉ClN₄O₄ | 557.02 (estimated) | Chlorine, amide, methyl |
Key Observations :
- Substituent Effects: Bromine and chlorine in analogs () enhance electrophilic reactivity and bioactivity, while the amino group in the target compound may improve hydrogen-bonding capacity .
Comparison :
- The Hantzsch method () is efficient for pyrrole-3-carboxamides but may require adaptation for cyclohepta[b]pyrrole systems.
- The patent process () highlights industrial scalability but lacks yield data, suggesting optimization challenges for complex fused-ring systems.
Physicochemical Properties
Table 3: Physical and Chemical Properties
Notes:
Biological Activity
2-Aminocyclohepta[b]pyrrole-3-carboxylic acid is a heterocyclic compound characterized by a unique seven-membered ring structure fused to a pyrrole ring. Its molecular formula is , and it has garnered interest in medicinal chemistry due to its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. This article presents a detailed overview of the biological activity of this compound, synthesizing findings from various studies and case reports.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. The compound can modulate the activity of various receptors and enzymes, which may lead to significant biological effects. For instance, it may inhibit enzymes involved in inflammatory responses and cancer cell proliferation, thereby showcasing its therapeutic potential in treating diseases like cancer and chronic inflammation.
Biological Activities
- Antiviral Activity : Preliminary studies indicate that this compound exhibits antiviral properties, although specific viral targets and mechanisms remain to be fully elucidated.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, suggesting its potential as an anti-inflammatory agent.
- Anticancer Properties : Research indicates that this compound can inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression.
Case Study 1: Anticancer Activity
A recent study investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as a chemotherapeutic agent .
Case Study 2: Anti-inflammatory Mechanism
In another study, the compound was tested for its ability to reduce the production of pro-inflammatory cytokines in human macrophages stimulated with lipopolysaccharide (LPS). Treatment with this compound significantly decreased levels of TNF-alpha and IL-6, suggesting its utility in managing inflammatory diseases.
Comparison with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Heterocyclic | Antiviral, Anti-inflammatory, Anticancer |
| Indole derivatives | Fused ring system | Diverse biological activities |
| Pyrrole carboxylic acids | Carboxylic acid | Drug development applications |
The comparison highlights that while there are similarities in structural characteristics among these compounds, this compound possesses unique properties that make it particularly interesting for further research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-aminocyclohepta[b]pyrrole-3-carboxylic acid derivatives, and how can purity be ensured?
- Synthesis Methods :
- FeCl₂-Catalyzed Cyclization : FeCl₂·4H₂O in acetonitrile at 65°C efficiently catalyzes the cyclization of isoxazole precursors to yield pyrrole-3-carboxylic acid derivatives (e.g., 2-aryl/alkyl-substituted analogs) .
- Continuous Flow Chemistry : Microreactor-based flow systems enable rapid synthesis of substituted pyrrole-3-carboxylic acids, though amidation may require batch processing for higher conversion .
Q. How can the stability of this compound be assessed under experimental conditions?
- Key Stability Factors :
- Decarboxylation : Pyrrole-3-carboxylic acids decarboxylate at ~200°C. Monitor via TGA or FT-IR for CO₂ loss. The rate is ~300× slower than pyrrole-2-carboxylic acids .
- pH Sensitivity : pKa = 5.0 in water at 25°C. Buffers (pH 4–6) are recommended to avoid protonation-driven degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields during amidation of pyrrole-3-carboxylic acids?
- Case Study : Flow chemistry using EDC/HOBt and amines at 75°C yields <20% conversion, while batch stirring at RT overnight achieves >80% .
- Troubleshooting :
- Activation Time : Pre-activate the carboxylic acid with EDC/HOBt for 30 min before adding amines.
- Solvent Choice : Use DMF or DCM to enhance solubility of hydrophobic amines.
Q. What structural modifications enhance the catalytic or material properties of this compound derivatives?
- Ring-Size Effects :
- Cyclohepta[b]pyrrole derivatives (7-membered rings) exhibit higher conformational flexibility than cyclopenta[b]pyrrole analogs (5-membered), improving binding in catalytic sites .
- Functionalization :
- Introduce tert-butoxycarbonyl (Boc) groups to stabilize intermediates during solid-phase peptide synthesis .
- Substituents at the 2-amino position (e.g., morpholinomethyl) enhance bioactivity in pharmaceutical analogs .
Q. How does the electronic environment of pyrrole-3-carboxylic acid influence its electrochemical applications?
- Polymer-Based Sensors : Poly(pyrrole-3-carboxylic acid) films on pencil graphite electrodes show selective dopamine detection (LOD = 0.1 µM) due to carboxylate-mediated π-π interactions with catechol groups .
- Corrosion Resistance : Polypyrrole coatings doped with pyrrole-3-carboxylic acid improve adhesion to steel via chelation with surface Fe³⁺, reducing corrosion current density by 90% .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
